(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)hex-4-enamide
CAS No.:
Cat. No.: VC16344004
Molecular Formula: C25H30N2O5S
Molecular Weight: 470.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H30N2O5S |
|---|---|
| Molecular Weight | 470.6 g/mol |
| IUPAC Name | (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)hex-4-enamide |
| Standard InChI | InChI=1S/C25H30N2O5S/c1-14(10-12-20(28)27-25-26-18-7-5-4-6-8-19(18)33-25)9-11-16-22(29)21-17(13-32-24(21)30)15(2)23(16)31-3/h9,29H,4-8,10-13H2,1-3H3,(H,26,27,28)/b14-9+ |
| Standard InChI Key | JYRKBSADYAJWGQ-NTEUORMPSA-N |
| Isomeric SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NC4=C(S3)CCCCC4)O |
| Canonical SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NC4=C(S3)CCCCC4)O |
Introduction
Structural Elucidation and Key Functional Groups
Isobenzofuranone Core
The 4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl subunit is a fused bicyclic system with a lactone ring (isobenzofuranone) and aromatic substitution patterns. The hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 4 and 6, respectively, introduce hydrogen-bonding capabilities and steric constraints critical for target engagement . The methyl group at position 7 enhances lipophilicity, a property corroborated by computational logP predictions (logP = 1.22) .
Cyclohepta[d]thiazole Ring System
The 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole moiety is a seven-membered ring fused to a thiazole, offering conformational flexibility and π-stacking potential. Similar pyrrolidine-fused thiazoles have demonstrated enhanced solubility profiles (e.g., 0.402 mg/mL in aqueous solutions) , suggesting this subunit may improve bioavailability.
(E)-Hex-4-enamide Linker
The (E)-configured enamide bridge imposes rigidity, favoring planar geometry for optimal interactions with hydrophobic binding pockets. The 4-methyl substitution on the hexenamide chain likely reduces metabolic susceptibility, as seen in related enamide-based protease inhibitors .
Synthetic Pathways and Reaction Optimization
Isobenzofuranone Synthesis
The isobenzofuranone core can be synthesized via Friedel-Crafts acylation followed by lactonization. For example, 6-bromo-1,2-dihydroisobenzofuran-3-one derivatives are accessible through microwave-assisted Suzuki-Miyaura couplings (120°C, 10 min, Pd(dppf)Cl₂ catalyst) . Yields for analogous reactions range from 89% (with Na₂CO₃ in DMF) to 95% under optimized conditions.
Table 1: Representative Reaction Conditions for Isobenzofuranone Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | PCl₅, POCl₃, 160°C, 16h | 89 | |
| Suzuki Coupling | Pd(dppf)Cl₂, Na₂CO₃, DMF, 120°C, 10min | 95 | |
| Lactonization | H₂SO₄, rt, 3h | 90 |
Cyclohepta[d]thiazole Assembly
The cyclohepta[d]thiazole ring can be constructed via one-step cyclization of diol precursors, a method validated for pyrrolidine-fused thiazoles . For instance, heating diols with PCl₅ in o-dichlorobenzene (160°C, 1h) yields chlorinated intermediates, which undergo nucleophilic substitution with amines .
Enamide Formation
The enamide linker is synthesized via Heck coupling or Wittig olefination to establish the (E)-configuration. Pd-catalyzed cross-couplings using NaH in DMF (130°C, 6h) have proven effective for analogous systems .
Physicochemical and ADMET Properties
Table 2: Predicted ADMET Profile
| Parameter | Value | Method |
|---|---|---|
| LogP | 1.22 | XLOGP3 |
| Solubility (mg/mL) | 0.402 | ESOL |
| GI Absorption | High | Boiled Egg Model |
| BBB Permeation | Yes | ADMETLab |
| CYP1A2 Inhibition | Yes | SwissADME |
| Synthetic Accessibility | 2.37 (scale: 1–10) | SYBA |
Future Directions and Challenges
Stereochemical Optimization
The (E)-enamide configuration must be rigorously confirmed via NOESY or X-ray crystallography. Racemization risks during synthesis warrant chiral HPLC analysis.
In Vivo Pharmacokinetics
Rodent studies should assess oral bioavailability, leveraging the compound’s high GI absorption potential .
Toxicity Profiling
The H302 (acute toxicity) and H315/H319 (skin/eye irritation) hazard codes associated with brominated precursors highlight the need for thorough safety evaluations.
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